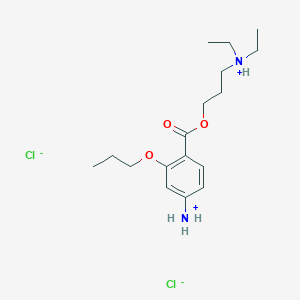
3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride involves the esterification of 3-Amino-4-propoxybenzoic acid with 3-(diethylamino)propyl chloride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various alkoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell membrane permeability and ion channel function.
Medicine: Widely used as a local anesthetic in ophthalmic procedures.
Mecanismo De Acción
The compound exerts its effects by blocking sodium ion channels in neuronal cell membranes, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized anesthesia. The molecular targets include voltage-gated sodium channels, and the pathway involves the stabilization of the neuronal membrane in its inactive state .
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Bupivacaine: Known for its prolonged anesthetic effect and higher potency.
Uniqueness
4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride is unique due to its rapid onset of action and short duration, making it ideal for ophthalmic procedures where quick and temporary anesthesia is required .
Propiedades
Número CAS |
100311-13-5 |
|---|---|
Fórmula molecular |
C17H30Cl2N2O3 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-4-11-21-16-13-14(18)8-9-15(16)17(20)22-12-7-10-19(5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H |
Clave InChI |
IBCGTOOAMLYCQU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-] |
SMILES canónico |
CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-] |
Sinónimos |
3-(4-azaniumyl-2-propoxy-benzoyl)oxypropyl-diethyl-azanium dichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















